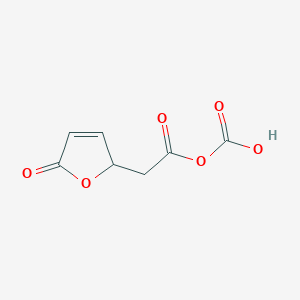
(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate is a chemical compound characterized by its unique structure, which includes a furan ring with an oxo group and an acetyl hydrogen carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate typically involves the reaction of 5-oxo-2,5-dihydrofuran-2-yl acetic acid with carbonic acid derivatives. One common method includes the use of phosgene or its derivatives under controlled conditions to introduce the carbonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts to enhance reaction efficiency and yield is also common. Safety measures are crucial due to the potential hazards associated with phosgene.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the carbonate group, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, ethers.
Substitution: Amines, esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine: The compound’s derivatives have potential applications in drug development, particularly as enzyme inhibitors or as building blocks for bioactive molecules. Its unique structure can interact with biological targets, offering opportunities for the development of new therapeutic agents.
Industry: In materials science, this compound can be used in the synthesis of polymers and resins, where its functional groups contribute to the material properties. It may also find applications in the development of coatings and adhesives.
Mecanismo De Acción
The mechanism by which (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring and carbonate group can participate in hydrogen bonding and other interactions, influencing molecular pathways.
Comparación Con Compuestos Similares
(5-Oxo-2,5-dihydrofuran-2-yl)acetic acid: Lacks the carbonate group, making it less reactive in certain synthetic applications.
(5-Oxo-2,5-dihydrofuran-2-yl)methyl carbonate: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
Uniqueness: (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate is unique due to the presence of both the furan ring and the acetyl hydrogen carbonate moiety. This combination provides a distinct set of chemical properties, making it a valuable intermediate in various synthetic pathways and applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Propiedades
Número CAS |
13249-46-2 |
|---|---|
Fórmula molecular |
C7H6O6 |
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-5-oxofuran-2-carboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-4(9)3-7(6(11)12)2-1-5(10)13-7/h1-2H,3H2,(H,8,9)(H,11,12) |
Clave InChI |
DHCUIDTZCMREHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1CC(=O)OC(=O)O |
SMILES canónico |
C1=CC(OC1=O)(CC(=O)O)C(=O)O |
Sinónimos |
carboxymuconolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















